![molecular formula C15H16N2O3 B2577309 N-(3-methyl-4-(3-oxomorpholino)phenyl)but-2-ynamide CAS No. 2097860-86-9](/img/structure/B2577309.png)
N-(3-methyl-4-(3-oxomorpholino)phenyl)but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-4-(3-oxomorpholino)phenyl)but-2-ynamide, also known as MO-106 or MOR106, is a small molecule drug that has been developed for the treatment of inflammatory diseases such as atopic dermatitis and asthma. It belongs to the class of drugs known as monoclonal antibodies, which are designed to selectively target specific proteins involved in the immune system response.
科学的研究の応用
Novel Therapeutic Agents
Research has identified derivatives related to N-(3-methyl-4-(3-oxomorpholino)phenyl)but-2-ynamide with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, compounds synthesized through modifications of celecoxib showed promising results in preclinical evaluations, indicating their potential as therapeutic agents (Ş. Küçükgüzel et al., 2013). These compounds were evaluated for their biological activities, including their effects on anti-inflammatory and analgesic responses, without causing significant tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib.
Synthesis of Heterocyclic Compounds
Another application involves the synthesis of heterocyclic compounds through innovative chemical reactions. For example, a study on the construction of 1-naphthols via benzannulation using aromatic tert-butyl ynol ethers as precursors for arylketenes demonstrated the versatility of this method in organic synthesis (Yihui Bai et al., 2015). This process allows for the efficient and regioselective synthesis of complex molecules, highlighting the potential of N-(3-methyl-4-(3-oxomorpholino)phenyl)but-2-ynamide derivatives in facilitating novel synthetic pathways.
Antimicrobial Activity
The exploration of antimicrobial activities is a crucial application of N-(3-methyl-4-(3-oxomorpholino)phenyl)but-2-ynamide derivatives. A novel heterocyclic library synthesized via a click chemistry approach demonstrated antimicrobial activity against bacteria and fungi, showcasing the potential of these compounds in developing new antimicrobial agents (H. Pandya & K. Joshi, 2021). The study provided insights into the structural variations that can influence the antimicrobial efficacy of these compounds, opening new avenues for the development of drugs to combat microbial resistance.
作用機序
Target of Action
The primary target of the compound N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]but-2-ynamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for anticoagulant therapy .
Mode of Action
N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]but-2-ynamide interacts with FXa through the neutral ligand chlorothiophene in the S1 subsite . This interaction allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
The compound N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]but-2-ynamide, as an inhibitor of FXa, affects the coagulation cascade. By inhibiting FXa, it impedes the formation of thrombin, which in turn inhibits the formation of fibrin, ultimately preventing thrombus formation and enlargement .
Pharmacokinetics
The pharmacokinetic properties of N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]but-2-ynamide are characterized by good oral bioavailability . The compound’s interaction with FXa allows for a combination of good oral bioavailability and high potency .
Result of Action
The molecular and cellular effects of N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]but-2-ynamide’s action include the inhibition of FXa, which leads to a decrease in thrombin formation. This results in a reduction in fibrin formation, thereby preventing thrombus formation and enlargement .
特性
IUPAC Name |
N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-4-14(18)16-12-5-6-13(11(2)9-12)17-7-8-20-10-15(17)19/h5-6,9H,7-8,10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFOPDRNUSJIPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC(=C(C=C1)N2CCOCC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]but-2-ynamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。